Balsalazide Disodium

Description

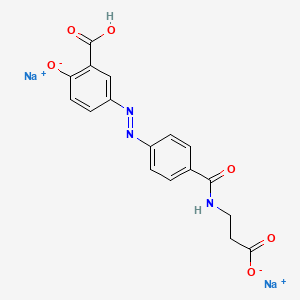

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O6.2Na/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMOQBVBEGCJGW-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3Na2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82101-18-6, 213594-60-6 |

Source

|

| Record name | disodium 5-[(E)-{4-[(2-carboxylatoethyl)carbamoyl]phenyl}diazenyl]-2-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BALSALAZIDE DISODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15ASW03C9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Balsalazide Disodium: A Deep Dive into the Molecular Mechanism of Action in Ulcerative Colitis

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Balsalazide disodium is a second-generation aminosalicylate prodrug designed for the targeted delivery of its active moiety, 5-aminosalicylic acid (5-ASA or mesalamine), to the colon. This targeted approach maximizes therapeutic efficacy at the site of inflammation in ulcerative colitis while minimizing systemic absorption and associated side effects. The therapeutic action of balsalazide is entirely attributable to the multifaceted anti-inflammatory properties of 5-ASA. This technical guide elucidates the core mechanism of action, detailing the metabolic activation of the prodrug and the subsequent molecular pathways modulated by 5-ASA. Key mechanisms include the inhibition of inflammatory mediators through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, suppression of the master inflammatory transcription factor Nuclear Factor-kappa B (NF-κB), and activation of the anti-inflammatory nuclear receptor, Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ). This document provides a synthesis of preclinical and clinical data, detailed experimental methodologies, and visual representations of the key signaling cascades involved.

Pharmacokinetics and Metabolic Activation

Balsalazide is a prodrug that consists of 5-ASA linked via an azo bond to an inert carrier molecule, 4-aminobenzoyl-β-alanine.[1][2] This chemical structure allows the drug to pass through the upper gastrointestinal tract largely unabsorbed.[3] Upon reaching the colon, resident gut microbiota produce azoreductase enzymes that cleave the azo bond.[2][3] This bacterial metabolism releases the therapeutically active 5-ASA and the inactive carrier molecule directly at the site of active colonic inflammation characteristic of ulcerative colitis.[1][4] This colon-specific delivery is a critical feature, ensuring high local concentrations of the active drug where it is needed most.[5]

Core Mechanisms of Action of 5-Aminosalicylic Acid (5-ASA)

The anti-inflammatory effects of 5-ASA are pleiotropic, involving the modulation of several key intracellular signaling pathways.

Inhibition of Prostaglandin and Leukotriene Synthesis

In inflammatory bowel disease, there is an increased mucosal production of arachidonic acid metabolites, which are potent inflammatory mediators.[4] 5-ASA is known to inhibit both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[5][6][7] By blocking these enzymes, 5-ASA reduces the synthesis of pro-inflammatory prostaglandins and leukotrienes in the colonic mucosa, thereby decreasing inflammation, fluid secretion, and vasodilation.[8][9] While this is a recognized mechanism, some studies note that very high concentrations of 5-ASA are required for significant COX inhibition, suggesting other mechanisms may be more prominent.[10]

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB pathway is a critical regulator of the innate immune response and is markedly activated in the inflamed mucosa of ulcerative colitis patients.[11] Activation of this pathway leads to the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-1β. 5-ASA has been shown to be a potent inhibitor of NF-κB activation.[5][12] It can block the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[13] This action prevents the p65/p50 NF-κB dimer from translocating to the nucleus, thus suppressing the expression of inflammatory target genes.[11][14][15]

Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ)

PPAR-γ is a nuclear hormone receptor that plays a key role in regulating inflammation. Agonists of PPAR-γ have potent anti-inflammatory effects.[16] Both 5-ASA and its major metabolite, N-acetyl-5-ASA, have been identified as PPAR-γ agonists.[4][17] Upon binding, they induce a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus, where it binds to specific DNA sequences (PPREs) and modulates the expression of target genes, generally leading to a down-regulation of the inflammatory response.[17][18]

Antioxidant Activity and Impact on Gut Microbiota

5-ASA possesses antioxidant properties and can act as a scavenger of reactive oxygen species (ROS).[19] Oxidative stress is a significant contributor to mucosal damage in ulcerative colitis, and by neutralizing free radicals, 5-ASA can help protect the intestinal epithelium.[6] Furthermore, while the activation of balsalazide is dependent on the gut microbiota, 5-ASA itself can modulate the microbial composition, potentially contributing to its therapeutic effect by fostering a less inflammatory microbial environment.[20][21]

Quantitative Data from Clinical Efficacy Trials

The efficacy of balsalazide has been evaluated in numerous clinical trials for the treatment of mild-to-moderate active ulcerative colitis. The data consistently demonstrates its superiority over placebo and compares favorably with other mesalamine formulations.

Table 1: Efficacy of High-Dose (6.75 g/day ) vs. Low-Dose (2.25 g/day ) Balsalazide and Mesalamine (2.4 g/day ) Data synthesized from a multicenter, randomized, double-blind study.[22]

| Outcome Measure (at 8 weeks) | Balsalazide (6.75 g/day ) | Balsalazide (2.25 g/day ) | p-value (High vs. Low Dose) |

| Improvement in Rectal Bleeding | 64.7% | 32.4% | < 0.006 |

| Improvement in Stool Frequency | 58.8% | 29.4% | < 0.006 |

| Improvement in Sigmoidoscopic Score | 78.9% | 52.5% | < 0.015 |

| Physician's Global Assessment | 73.7% | 51.3% | < 0.03 |

Table 2: Comparison of Balsalazide vs. Mesalamine for Maintenance of Remission Data from a 26-week, double-blind, multicenter, randomized trial.[23]

| Treatment Group | Daily Dose | Clinical Remission Rate | Time to Relapse (days) |

| Balsalazide (High Dose) | 3.0 g twice daily | 77.5% | 161 |

| Balsalazide (Low Dose) | 1.5 g twice daily | 43.8% | 131 |

| Mesalamine | 0.5 g three times daily | 56.8% | 144 |

| p-value (High Dose Balsalazide vs. others) | - | p = 0.006 | p = 0.003 (vs. Low Dose) |

Key Experimental Protocols

The elucidation of balsalazide's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.

Protocol: Assessment of NF-κB Inhibition in Colorectal Cells

Objective: To determine if 5-ASA inhibits TNF-α-induced NF-κB activation in a human colorectal cancer cell line (e.g., HCT116).[11][13]

Methodology:

-

Cell Culture: HCT116 cells are cultured in appropriate media (e.g., RPMI 1640) supplemented with 10% Fetal Bovine Serum and antibiotics at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are pre-treated with varying concentrations of 5-ASA or vehicle control for 1-2 hours. Subsequently, cells are stimulated with a pro-inflammatory cytokine, typically human recombinant TNF-α (e.g., 20 ng/mL), for a short duration (e.g., 30 minutes).

-

Nuclear and Cytoplasmic Fractionation: Following treatment, cells are harvested and lysed. Nuclear and cytoplasmic protein extracts are isolated using a commercial fractionation kit following the manufacturer's protocol. Protein concentrations are determined using a BCA assay.

-

Western Blot Analysis:

-

Equal amounts of cytoplasmic protein are resolved via SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against phosphorylated-IκBα (p-IκBα) and total IκBα.

-

Equal amounts of nuclear protein are similarly resolved and probed with a primary antibody against the NF-κB p65 subunit.

-

Loading controls (e.g., β-actin for cytoplasmic, Lamin B1 for nuclear) are used to ensure equal protein loading.

-

Blots are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Densitometry is used to quantify band intensity. A reduction in p-IκBα levels in the cytoplasm and a decrease in p65 levels in the nucleus in 5-ASA-treated cells compared to TNF-α-only treated cells indicates inhibition of the NF-κB pathway.

Protocol: In Vitro Prodrug Hydrolysis in Colonic Contents

Objective: To confirm the colon-specific cleavage of the azo bond in balsalazide. (Methodology adapted from studies on similar prodrugs).[24]

Methodology:

-

Preparation of Colonic Contents: Cecal or colonic contents are collected from laboratory animals (e.g., Sprague-Dawley rats). The contents are weighed and homogenized in an anaerobic phosphate-buffered saline (PBS, pH 7.4) to create a slurry (e.g., 20% w/v).

-

Incubation: A known concentration of this compound is added to the slurry. The mixture is incubated under strict anaerobic conditions (e.g., in an anaerobic chamber with a nitrogen atmosphere) at 37°C with gentle shaking.

-

Control Incubations:

-

Balsalazide in sterile PBS (without colonic contents) to test for chemical degradation.

-

Balsalazide in autoclaved (heat-killed) colonic contents to confirm the enzymatic nature of the cleavage.

-

-

Time-Course Sampling: Aliquots are removed from the incubation mixture at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Sample Processing: The samples are immediately treated to stop the enzymatic reaction (e.g., by adding acetonitrile or by flash freezing). The samples are then centrifuged to pellet solid debris.

-

HPLC Analysis: The supernatant is filtered and analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection. A validated method is used to separate and quantify the concentrations of the parent drug (balsalazide) and the released active moiety (5-ASA) over time.

-

Data Analysis: The rate of disappearance of balsalazide and the rate of appearance of 5-ASA are calculated. Significant hydrolysis only in the active colonic slurry confirms microbiota-dependent activation.

Conclusion

This compound represents a highly effective and targeted therapeutic strategy for ulcerative colitis. Its mechanism of action is a direct consequence of its successful delivery of 5-ASA to the colon. The anti-inflammatory effects of 5-ASA are robust and multifactorial, involving the suppression of key inflammatory pathways such as COX, LOX, and NF-κB, alongside the activation of the protective PPAR-γ signaling pathway. This comprehensive molecular activity, combined with its favorable safety profile derived from minimal systemic absorption, solidifies the role of balsalazide as a cornerstone in the management of mild-to-moderate ulcerative colitis. Further research into the interplay between 5-ASA and the gut microbiome may reveal additional therapeutic mechanisms and opportunities for treatment optimization.

References

- 1. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Mesalamine - A Revered Drug for Inflammatory Bowel Disease With Detrimental Effects on the Lung and Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mesalazine - Wikipedia [en.wikipedia.org]

- 8. This compound, Colazal: Drug Facts, Side Effects and Dosage [medicinenet.com]

- 9. Colazal (this compound) Side Effects, Warnings, and Drug Interactions [medicinenet.com]

- 10. Inhibition of prostaglandin synthetase in human rectal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. nbinno.com [nbinno.com]

- 13. Targeting NF-κB pathway for treating ulcerative colitis: comprehensive regulatory characteristics of Chinese medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Balaglitazone: a second generation peroxisome proliferator-activated receptor (PPAR) gamma (γ) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Microbiota and Drug Response in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A randomized, double blind, dose-response comparison of balsalazide (6.75 g), balsalazide (2.25 g), and mesalamine (2.4 g) in the treatment of active, mild-to-moderate ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Low dose balsalazide (1.5 g twice daily) and mesalazine (0.5 g three times daily) maintained remission of ulcerative colitis but high dose balsalazide (3.0 g twice daily) was superior in preventing relapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Balsalazide Disodium: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balsalazide disodium is a second-generation aminosalicylate prodrug approved for the treatment of mildly to moderately active ulcerative colitis.[1] Its design as a colon-targeted drug minimizes systemic absorption and delivers the active therapeutic agent, mesalamine (5-aminosalicylic acid or 5-ASA), directly to the site of inflammation in the colon. This targeted approach is intended to enhance efficacy while reducing the systemic side effects associated with earlier generation aminosalicylates. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical Structure and Identification

Balsalazide is chemically known as (E)-5-[[-4-[[(2-carboxyethyl) amino]carbonyl] phenyl]azo]-2-hydroxybenzoic acid. It is administered as the disodium salt dihydrate.[1]

IUPAC Name: disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate[2]

Synonyms: this compound, Colazal, Colazide[2][3]

| Identifier | Value |

| CAS Number | 150399-21-6 (dihydrate)[4] |

| Molecular Formula | C₁₇H₁₃N₃Na₂O₆·2H₂O (dihydrate)[5] |

| Molecular Weight | 437.31 g/mol (dihydrate)[4] |

Physicochemical Properties

This compound is a stable, odorless, orange to yellow microcrystalline powder.[1] Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Melting Point | 254-255 °C (for Balsalazide free acid) | [6] |

| Solubility | ||

| Water | 87 mg/mL | [7] |

| DMSO | 87 mg/mL | [8] |

| Ethanol | Insoluble | [7] |

| pKa (Predicted) | 2.97 ± 0.10 | [6] |

Mechanism of Action and Metabolism

Balsalazide is a prodrug that is delivered intact to the colon. There, it is cleaved by bacterial azoreductases to release the therapeutically active moiety, mesalamine (5-ASA), and an inert carrier molecule, 4-aminobenzoyl-β-alanine.[1] The anti-inflammatory action of mesalamine is believed to be topical, acting on the colonic mucosa.[1] While the exact mechanism of 5-ASA is not fully elucidated, it is thought to modulate local inflammatory responses by inhibiting the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of prostaglandins and leukotrienes.[9]

The metabolic pathway of this compound is depicted in the following diagram.

Caption: Metabolic activation of this compound in the colon.

Experimental Protocols

Synthesis of this compound

A common synthetic route for balsalazide involves the diazotization of 4-aminobenzoyl-β-alanine followed by coupling with salicylic acid. A detailed protocol is outlined below:

Workflow for the Synthesis of Balsalazide

Caption: Workflow for the chemical synthesis of this compound.

Detailed Protocol:

-

Diazotization: N-(4-aminobenzoyl)-β-alanine is suspended in water and treated with a sulfonic acid (e.g., methanesulfonic acid). The mixture is cooled to a low temperature (typically below 12°C), and an aqueous solution of sodium nitrite is added to generate the N-(4-diazoniumbenzoyl)-β-alanine sulfonate salt.[10]

-

Coupling: The resulting diazonium salt solution is then quenched with an ice-cold aqueous solution of disodium salicylate.[10]

-

Isolation: The reaction mixture is heated and then acidified (e.g., with hydrochloric acid) to precipitate the free acid form of balsalazide.[11]

-

Salt Formation: The isolated balsalazide is then converted to its disodium salt by treatment with an aqueous sodium hydroxide solution, followed by crystallization.[11]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is crucial for the quality control and analysis of this compound in bulk drug and pharmaceutical dosage forms.

| Parameter | Specification | Reference |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | [12] |

| Mobile Phase | Mixture of KH₂PO₄ buffer (pH 4.5), Acetonitrile, and Methanol (50:30:20 v/v/v) | [12] |

| Flow Rate | 1.0 mL/min | [13] |

| Detection | UV at 304 nm | [12] |

| Injection Volume | 20 µL | [14] |

| Retention Time | Approximately 2.487 min | [12] |

In Vitro Evaluation of Intestinal Secretion using Ussing Chambers

The Ussing chamber technique can be employed to study the in vitro effects of balsalazide and its metabolites on intestinal ion transport and secretion.

Experimental Workflow:

Caption: Workflow for Ussing chamber analysis of Balsalazide.

Protocol Outline:

-

Tissue Preparation: A section of rabbit distal ileum is excised and mounted between the two halves of an Ussing chamber, separating the mucosal and serosal sides.[15][16]

-

Drug Administration: Balsalazide, at varying concentrations, is added to the mucosal side of the chamber.[15]

-

Data Acquisition: The short-circuit current (Isc), a measure of net ion transport, is continuously monitored. Changes in Isc following drug administration indicate an effect on intestinal secretion.[15][17]

-

Analysis: The data is analyzed to determine the dose-dependent effects of balsalazide on intestinal secretion.[15]

In Vivo Evaluation in an Animal Model of Colitis

Animal models of colitis, such as the dextran sulfate sodium (DSS)-induced colitis model in mice, are commonly used to evaluate the in vivo efficacy of anti-inflammatory agents like balsalazide.

Protocol Outline:

-

Induction of Colitis: Colitis is induced in mice by administering DSS in their drinking water for a defined period.

-

Treatment: Mice are treated with this compound, typically via oral gavage, at various doses. A control group receives a vehicle.

-

Monitoring: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of rectal bleeding.

-

Endpoint Analysis: At the end of the study, animals are euthanized, and the colons are collected for macroscopic and histological analysis to assess the degree of inflammation and tissue damage.

Conclusion

This compound is a rationally designed prodrug that effectively delivers mesalamine to the colon for the localized treatment of ulcerative colitis. Its chemical structure and physicochemical properties are well-suited for its intended therapeutic application. The experimental protocols described herein provide a framework for the synthesis, analysis, and preclinical evaluation of this important anti-inflammatory agent. This in-depth technical guide serves as a valuable resource for researchers and professionals in the field of drug development and gastroenterology.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. This compound | C17H13N3Na2O6 | CID 135413496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Balsalazide - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Balsalazide [drugfuture.com]

- 6. chembk.com [chembk.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 10. US7271253B1 - Safe process for the preparation of balsalazide - Google Patents [patents.google.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. pharmascholars.com [pharmascholars.com]

- 13. rjptonline.org [rjptonline.org]

- 14. pharmacreations.com [pharmacreations.com]

- 15. Comparative analysis of the in vitro prosecretory effects of balsalazide, sulfasalazine, olsalazine, and mesalamine in rabbit distal ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. reprocell.com [reprocell.com]

- 17. Ussing Chambers & Drug Absorption Studies - [ussingchamber.com]

Balsalazide Disodium: A Technical Guide to a Colon-Specific Prodrug of 5-Aminosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balsalazide disodium is a second-generation aminosalicylate prodrug designed for the targeted delivery of 5-aminosalicylic acid (5-ASA) to the colon. This strategic approach minimizes systemic absorption and potential side effects while maximizing the therapeutic concentration of the active anti-inflammatory agent at the site of inflammation in diseases such as ulcerative colitis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic profile, and the experimental methodologies used to characterize its efficacy and molecular interactions.

Introduction: The Rationale for a Prodrug Approach

5-Aminosalicylic acid (5-ASA), the active moiety of balsalazide, has long been a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis. However, when administered orally in its free form, 5-ASA is readily absorbed in the upper gastrointestinal tract, leading to suboptimal concentrations in the colon and an increased risk of systemic side effects. To overcome this limitation, prodrug strategies have been developed to ensure colon-specific release of 5-ASA.

This compound is a prodrug that links 5-ASA to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond. This bond is resistant to digestion in the upper gastrointestinal tract and is specifically cleaved by azoreductase enzymes produced by the colonic microbiota. This targeted release mechanism ensures that high concentrations of the therapeutically active 5-ASA are available at the site of colonic inflammation.[1][2]

Mechanism of Action

Colon-Specific Activation

This compound travels through the stomach and small intestine intact.[3] Upon reaching the colon, the azo bond is cleaved by bacterial azoreductases, releasing equimolar quantities of 5-ASA and the inert carrier molecule, 4-aminobenzoyl-β-alanine.[4][5] This enzymatic action is crucial for the targeted delivery and therapeutic efficacy of balsalazide.

References

- 1. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]

- 2. Induction of TNBS colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Simultaneous Treatment of 5-Aminosalicylic Acid and Treadmill Exercise More Effectively Improves Ulcerative Colitis in Mice [mdpi.com]

Balsalazide Disodium: An In-depth Analysis of its Molecular Targets in Inflammatory Bowel Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balsalazide disodium is a second-generation aminosalicylate medication used for the treatment of mild to moderate ulcerative colitis, a form of inflammatory bowel disease (IBD).[1][2] It is a prodrug that is designed to deliver the therapeutically active moiety, 5-aminosalicylic acid (5-ASA), directly to the colon, the primary site of inflammation in ulcerative colitis.[3] This targeted delivery minimizes systemic absorption and potential side effects. The anti-inflammatory effects of balsalazide are mediated by the multifaceted actions of 5-ASA on various molecular targets within the colonic mucosa. This technical guide provides a comprehensive overview of these molecular targets, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Mechanism of Action

This compound consists of 5-ASA linked via an azo bond to an inert carrier molecule, 4-aminobenzoyl-β-alanine.[4] This bond remains intact as the drug passes through the upper gastrointestinal tract. Upon reaching the colon, resident bacteria produce azoreductase enzymes that cleave the azo bond, releasing 5-ASA and the carrier molecule.[3] The high concentration of 5-ASA at the site of inflammation allows it to exert its therapeutic effects through the modulation of several key inflammatory pathways.

Core Molecular Targets of 5-Aminosalicylic Acid (5-ASA)

The anti-inflammatory properties of 5-ASA, the active component of balsalazide, are attributed to its interaction with multiple molecular targets. The primary targets include the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, the nuclear factor-kappa B (NF-κB) signaling cascade, and the peroxisome proliferator-activated receptor-gamma (PPAR-γ).

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

In the inflamed intestinal mucosa of IBD patients, there is an increased production of arachidonic acid metabolites, including prostaglandins and leukotrienes, which are potent inflammatory mediators.[5][6] 5-ASA has been shown to inhibit the activity of COX and LOX enzymes, thereby reducing the synthesis of these pro-inflammatory molecules.[6]

Quantitative Data: Inhibition of Pro-inflammatory Mediators

| Mediator | Effect of 5-ASA | Quantitative Finding | Reference |

| Prostaglandin E2 (PGE2) | Inhibition of synthesis | 5-ASA significantly reduces PGE2 synthesis in colonic mucosal cells. | [5] |

| Leukotriene B4 (LTB4) | Inhibition of synthesis | 5-ASA demonstrates a dose-dependent decrease in LTB4 synthesis. | [5] |

Modulation of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway

NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In IBD, NF-κB is constitutively activated in intestinal epithelial cells and immune cells. 5-ASA has been demonstrated to inhibit the activation of the NF-κB pathway.[7] This inhibition is thought to occur through the prevention of the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm.

Quantitative Data: Effect of 5-ASA on NF-κB Signaling

| Cell Line | Treatment | Effect on NF-κB | Quantitative Finding | Reference |

| HT-29 Colon Cancer Cells | 5-ASA | Downregulation of COX-2 expression | 5-ASA down-regulates both constitutive and TNF-α or IL-1β-induced COX-2. | [5] |

| Colorectal Cancer Cells | 5-ASA | Inhibition of NF-κB activity | 5-ASA might act by blocking NF-κB by upregulating or stabilizing its natural inhibitor IκB. | |

| Mouse Model of Colitis | NF-κB (p65) antisense oligonucleotide | Decreased expression of NF-κB p65 | Western blot analysis showed decreased expression of NF-κB p65 in the antisense oligonucleotide-treated group. | [8] |

Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ)

PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation and immune responses in the colon.[9] Activation of PPAR-γ has been shown to exert anti-inflammatory effects in experimental models of colitis. 5-ASA has been identified as a ligand for PPAR-γ.[3][10] By activating PPAR-γ, 5-ASA can suppress the expression of pro-inflammatory genes and promote mucosal healing.[11]

Quantitative Data: Activation of PPAR-γ by 5-ASA

| Cell Type | Treatment | Effect on PPAR-γ | Quantitative Finding | Reference |

| HT-29 Colonic Epithelial Cells | 5-ASA (30 mM) | Induction of PPAR-γ expression | Three-fold induction of PPAR-γ mRNA and protein expression. | [3] |

| HT-29 Colonic Epithelial Cells | 5-ASA (30 mM) | Activation of PPAR-γ | Three-fold increase in reporter-gene activity. | [3] |

| Human Colonic Biopsies | 5-ASA (30 mM and 50 mM) | Induction of PPAR-γ expression | Significant induction of PPAR-γ mRNA expression. | [3] |

Clinical Efficacy of Balsalazide

Clinical trials have demonstrated the efficacy of balsalazide in inducing and maintaining remission in patients with mild to moderate ulcerative colitis.

Table 1: Clinical Remission Rates with Balsalazide in Active Ulcerative Colitis

| Study | Treatment Group | Remission Rate | Comparator Group | Remission Rate | p-value | Reference |

| Pruitt R, et al. (2002) | Balsalazide 6.75 g/day | 42% (at 14 days) | Mesalamine 2.4 g/day | 13% (at 14 days) | 0.035 | [1] |

| Kruis W, et al. (2001) | Balsalazide 3.0 g twice daily | 77.5% | Balsalazide 1.5 g twice daily | 43.8% | 0.006 | [2] |

| Kruis W, et al. (2001) | Balsalazide 3.0 g twice daily | 77.5% | Mesalazine 0.5 g three times daily | 56.8% | 0.006 | [2] |

| Clinical Pharmacology of Balsalazide | Balsalazide 6.75 g/day (children) | 12% | Balsalazide 2.25 g/day (children) | 9% | - | [12][13] |

Experimental Protocols

Protocol 1: Measurement of Prostaglandin E2 (PGE2) in Colonic Mucosal Biopsies

This protocol describes a method for the quantification of PGE2 in small tissue samples obtained via endoscopy.

Materials:

-

Indomethacin buffer

-

Ethanol

-

Acetate buffer (pH 4.0)

-

PGE2 Enzyme-linked immunosorbent assay (ELISA) kit

-

Homogenizer

-

Centrifuge

Procedure:

-

Immediately after collection, place the colonic biopsy specimen into an indomethacin buffer to inhibit further in vitro PGE2 formation.[14]

-

Homogenize the tissue sample.

-

To 250 µL of the homogenized tissue, add 1 mL of ethanol, vortex, and incubate at 4°C for 5 minutes.[15]

-

Centrifuge at 3,000 x g for 10 minutes at 4°C to precipitate proteins.[15]

-

Collect the supernatant and evaporate the ethanol by centrifugation.

-

Add acetate buffer to acidify the sample to a pH of approximately 4.0.[15]

-

Measure the PGE2 concentration using a commercial ELISA kit according to the manufacturer's instructions.[15]

Protocol 2: Western Blot for NF-κB p65 in Colonic Epithelial Cells

This protocol details the detection of the p65 subunit of NF-κB in nuclear extracts of colonic epithelial cells to assess its activation state.

Materials:

-

Cell lysis buffer for cytoplasmic and nuclear extraction

-

Protein assay kit (e.g., Bradford assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Ponceau S stain

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against NF-κB p65

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture colonic epithelial cells to the desired confluency and treat with 5-ASA or other compounds as required.

-

Prepare nuclear extracts from the cell pellets using appropriate cytoplasmic and nuclear extraction buffers.[16]

-

Determine the protein concentration of the nuclear extracts using a Bradford assay or a similar method.[17]

-

Perform SDS-PAGE on the samples, loading approximately 40 µg of total protein per lane.[18]

-

Transfer the separated proteins to a PVDF membrane.

-

Briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.[18]

-

Block the membrane with blocking buffer for at least 1 hour at room temperature.[18]

-

Incubate the membrane with the primary antibody against NF-κB p65, diluted in blocking buffer, for 1 hour at room temperature.[18]

-

Wash the membrane three times with wash buffer (e.g., TBST) for 10 minutes each.[18]

-

Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[18]

-

Wash the membrane again as in step 9.

-

Apply the chemiluminescent substrate and capture the signal using an appropriate imaging system.

Protocol 3: PPAR-γ Transcriptional Activity Assay

This protocol describes a method to quantify the activation of PPAR-γ in cells treated with potential ligands like 5-ASA.

Materials:

-

96-well microplate pre-coated with a PPAR-γ specific DNA probe

-

Nuclear extraction kit or buffers

-

PPAR-γ Transcription Factor Activity Assay Kit (containing positive control, primary antibody, HRP-secondary antibody, and detection reagents)

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Prepare nuclear extracts from cells treated with 5-ASA or control substances.

-

Add 100 µL of the nuclear extract or the provided positive control to each well of the pre-coated microplate.[19]

-

Incubate for 2 hours at room temperature or overnight at 4°C to allow PPAR-γ to bind to the DNA probe.[19]

-

Wash the wells to remove unbound material.

-

Add 100 µL of the diluted primary antibody specific for PPAR-γ to each well and incubate for 1 hour at room temperature.[19]

-

Wash the wells.

-

Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[19]

-

Wash the wells.

-

Add 100 µL of TMB One-Step Substrate Reagent and incubate for 30 minutes at room temperature.[19]

-

Add 50 µL of Stop Solution to each well.[19]

-

Immediately read the absorbance at 450 nm using a microplate reader.[19]

Signaling Pathway and Experimental Workflow Diagrams

Conclusion

This compound serves as an effective delivery system for 5-ASA to the colon, where it exerts its anti-inflammatory effects through the modulation of multiple molecular targets. Its ability to inhibit the production of pro-inflammatory eicosanoids, suppress the NF-κB signaling pathway, and activate the anti-inflammatory nuclear receptor PPAR-γ collectively contributes to the resolution of mucosal inflammation in ulcerative colitis. A thorough understanding of these molecular mechanisms is crucial for the continued development of targeted therapies for IBD and for optimizing the clinical use of existing treatments like balsalazide. This guide provides a foundational resource for researchers and drug development professionals working in this field.

References

- 1. acpjournals.org [acpjournals.org]

- 2. Low dose balsalazide (1.5 g twice daily) and mesalazine (0.5 g three times daily) maintained remission of ulcerative colitis but high dose balsalazide (3.0 g twice daily) was superior in preventing relapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cyclooxygenase-2-dependent and -independent inhibition of proliferation of colon cancer cells by 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms of the Antitumor Effects of Mesalazine and Its Preventive Potential in Colorectal Cancer [mdpi.com]

- 7. Updates on conventional therapies for inflammatory bowel diseases: 5-aminosalicylates, corticosteroids, immunomodulators, and anti-TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic effect of intracolonically administered nuclear factor κ B (p65) antisense oligonucleotide on mouse dextran sulphate sodium (DSS)-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator-activated receptor-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. biomedres.us [biomedres.us]

- 13. biomedres.us [biomedres.us]

- 14. Measurement of prostaglandin E2 in rectal mucosa in human subjects: a method study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Upregulation of prostaglandin E2 by inducible microsomal prostaglandin E synthase-1 in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Expression and significance of nuclear factor κB p65 in colon tissues of rats with TNBS-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assaygenie.com [assaygenie.com]

- 18. novusbio.com [novusbio.com]

- 19. raybiotech.com [raybiotech.com]

An In-Depth Technical Guide to the In Vitro Cleavage of Balsalazide Disodium by Gut Microbiota

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Balsalazide is a colon-targeting prodrug used in the management of inflammatory bowel disease (IBD), primarily ulcerative colitis.[1][2] Its therapeutic efficacy is entirely dependent on its activation by the gut microbiota. This technical guide provides a comprehensive overview of the in vitro cleavage of Balsalazide Disodium, detailing the underlying biochemical processes, quantitative metabolic data, and the experimental protocols used to study this crucial drug-microbe interaction. The document is intended to serve as a resource for researchers and professionals involved in gastroenterology, pharmacology, and drug development.

Introduction to Balsalazide

This compound is an azo-bonded prodrug designed to deliver the anti-inflammatory agent 5-aminosalicylic acid (5-ASA), also known as mesalamine, directly to the colon.[3][4] When administered orally, Balsalazide passes through the upper gastrointestinal tract largely unabsorbed.[5] Upon reaching the colon, it is metabolized by the resident gut microbiota, which cleaves the molecule to release 5-ASA and an inert carrier molecule, 4-aminobenzoyl-β-alanine (4-ABA).[3][6] This targeted delivery mechanism minimizes systemic absorption of 5-ASA and concentrates its therapeutic action at the site of inflammation in the colon, thereby enhancing efficacy and reducing potential side effects.[2]

Mechanism of Activation: The Role of Bacterial Azoreductases

The activation of Balsalazide is a reductive cleavage process catalyzed by azoreductase enzymes produced by anaerobic bacteria in the colon.[7][8] These enzymes utilize electron donors like NAD(P)H to break the characteristic azo bond (–N=N–) of the prodrug.[8][9]

This enzymatic action releases equimolar quantities of the therapeutically active 5-ASA and the inactive carrier 4-ABA.[3][6] The liberated 5-ASA then exerts its anti-inflammatory effects locally on the colonic mucosa.[3] Various anaerobic bacterial genera, with Clostridium species being particularly prominent, are known to produce the azoreductase enzymes responsible for this biotransformation.[7]

Caption: Biochemical pathway of Balsalazide activation in the colon.

Quantitative Data: In Vitro Metabolic Rates

In vitro studies using fecal slurries provide a valuable model for assessing the rate at which gut bacteria metabolize azo-prodrugs. These experiments have shown that the chemical structure of the prodrug significantly influences its degradation rate.[10] A comparative study quantified the metabolism of Balsalazide against other 5-ASA prodrugs, Sulfasalazine and Olsalazine, in a pooled human fecal slurry. The results demonstrated that Sulfasalazine is metabolized most rapidly, followed by Balsalazide and then Olsalazine.[10]

This variance suggests that factors beyond the azo bond itself, such as the overall molecular structure, affect the substrate affinity of bacterial azoreductases.[10] The data from this research is summarized below.

| Prodrug | Half-life (t1/2) in Pooled Fecal Slurry (minutes) |

| Sulfasalazine | 32.8 |

| Balsalazide | 80.9 |

| Olsalazine | 145.1 |

| Data sourced from an in vitro study using a colonic simulator with pooled human fecal slurry.[10] |

Experimental Protocols for In Vitro Cleavage Assays

The following section outlines a detailed methodology for conducting in vitro fermentation experiments to quantify the cleavage of Balsalazide by gut microbiota. This protocol is based on established methods for studying drug metabolism in fecal slurries.[9][10]

Materials and Reagents

-

Fresh fecal samples from healthy human donors (screened for recent antibiotic use)

-

Anaerobic phosphate-buffered saline (PBS) or other suitable anaerobic culture medium

-

This compound standard

-

Anaerobic chamber or system (e.g., with a gas mix of N₂, H₂, CO₂)

-

Incubator or water bath set to 37°C

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

-

Acetonitrile, methanol, or other suitable organic solvents for sample quenching and mobile phase

-

Syringe filters (0.22 µm)

Fecal Slurry Preparation

-

All procedures must be performed under strict anaerobic conditions to maintain the viability of the colonic bacteria.

-

Collect fresh fecal samples from healthy donors. It is recommended to pool samples from multiple donors (e.g., 3-5 individuals) to account for inter-individual variability in microbiota composition.[10]

-

Prepare a 10-20% (w/v) fecal slurry by homogenizing the fecal matter in pre-reduced, anaerobic PBS. For example, add 10g of feces to 90mL of anaerobic PBS.

-

Filter the slurry through several layers of sterile gauze to remove large particulate matter.

In Vitro Incubation and Sampling

-

Pre-warm the prepared fecal slurry to 37°C inside the anaerobic chamber.

-

Spike the slurry with a known concentration of this compound (e.g., 100 µM). Ensure thorough mixing.

-

Immediately collect a baseline sample (T=0) by withdrawing an aliquot (e.g., 1 mL) of the slurry.

-

Incubate the remaining slurry at 37°C with gentle agitation.

-

Collect subsequent samples at predetermined time points (e.g., 15, 30, 60, 90, 120, 180, 240 minutes).

Sample Processing and Analysis

-

To halt microbial activity, immediately mix each collected aliquot with an equal or double volume of a cold organic solvent like acetonitrile or methanol. This will precipitate proteins and stop the enzymatic reaction.

-

Vortex the samples vigorously and then centrifuge at high speed (e.g., >12,000 x g for 10 minutes) to pellet the precipitated proteins and bacterial cells.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

Analyze the samples using a validated HPLC method to quantify the concentrations of the parent drug (Balsalazide) and its primary metabolite (5-ASA).

-

Plot the concentration of Balsalazide against time to determine the degradation rate and calculate the metabolic half-life (t1/2).

Caption: Experimental workflow for in vitro Balsalazide metabolism assay.

Conclusion

The targeted activation of this compound by gut microbiota is a cornerstone of its therapeutic success in treating ulcerative colitis. In vitro models using human fecal slurries are indispensable tools for quantifying the rate of this activation and for comparing the metabolic profiles of different azo-prodrugs. The data clearly indicates that while the azo bond is the critical linkage for cleavage, the overall molecular structure dictates the efficiency of the enzymatic process. The detailed protocol provided herein offers a standardized framework for researchers to investigate these crucial drug-microbe interactions, facilitating a deeper understanding of pharmacomicrobiomics and aiding in the development of next-generation, colon-targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Balsalazide in treating colonic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. biomedres.us [biomedres.us]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. On the colonic bacterial metabolism of azo-bonded prodrugsof 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Balsalazide Disodium: A Deep Dive into its Modulation of Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms through which balsalazide disodium, a key therapeutic agent for ulcerative colitis, exerts its anti-inflammatory effects. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the modulation of critical inflammatory pathways.

Introduction: The Prodrug Advantage

This compound is a second-generation aminosalicylate that acts as a prodrug of mesalazine (5-aminosalicylic acid or 5-ASA). Its unique design allows for targeted delivery of the active moiety to the colon, the primary site of inflammation in ulcerative colitis.[1] Bacterial azoreductases in the colon cleave the azo bond of balsalazide, releasing mesalazine and an inert carrier molecule, 4-aminobenzoyl-β-alanine. This localized activation minimizes systemic absorption and potential side effects associated with earlier-generation aminosalicylates.

The therapeutic efficacy of balsalazide is attributed to the multifaceted anti-inflammatory properties of mesalazine, which include the inhibition of key enzymatic pathways, modulation of pro-inflammatory gene expression, and activation of anti-inflammatory signaling cascades.

Core Mechanisms of Action: A Multi-pronged Anti-inflammatory Attack

Mesalazine, the active component of balsalazide, modulates several key inflammatory pathways implicated in the pathogenesis of ulcerative colitis.

Inhibition of Arachidonic Acid Metabolism

Inflammatory bowel disease is characterized by an overproduction of eicosanoids, potent lipid mediators of inflammation derived from arachidonic acid. Mesalazine has been shown to inhibit the two primary enzymatic pathways involved in arachidonic acid metabolism:

-

Cyclooxygenase (COX) Pathway: This pathway leads to the production of prostaglandins, which are involved in inflammation, pain, and fever.

-

Lipoxygenase (LOX) Pathway: This pathway results in the synthesis of leukotrienes, which are potent chemoattractants for inflammatory cells.

The inhibitory effects of mesalazine on these pathways are summarized in the table below.

| Enzyme Target | IC50 Value (Mesalazine) | Reference |

| Cyclooxygenase-1 (COX-1) | >100 µM | [2] |

| Cyclooxygenase-2 (COX-2) | 150 nM | [2] |

| 5-Lipoxygenase (5-LOX) | 4-5 mM | [3] |

Table 1: In Vitro Inhibitory Activity of Mesalazine on Key Enzymes in the Arachidonic Acid Pathway. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Modulation of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. In ulcerative colitis, the activation of NF-κB in intestinal epithelial cells and immune cells leads to the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.

Mesalazine has been demonstrated to inhibit NF-κB activation through multiple mechanisms:

-

Inhibition of IκB Kinase (IKK): Mesalazine can directly inhibit the activity of IKK, the enzyme complex responsible for phosphorylating the inhibitory protein IκBα.[4]

-

Prevention of IκBα Degradation: By inhibiting IKK, mesalazine prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm in an inactive state.

-

Reduced Nuclear Translocation of p65: Consequently, the translocation of the active p65 subunit of NF-κB to the nucleus is suppressed, leading to a downregulation of pro-inflammatory gene expression.

The diagram below illustrates the key steps in the NF-κB signaling pathway and the inhibitory action of mesalazine.

References

Preclinical Efficacy of Balsalazide Disodium: A Technical Guide

Abstract: Balsalazide disodium is a locally-acting aminosalicylate prodrug designed for the targeted delivery of its therapeutically active moiety, 5-aminosalicylic acid (5-ASA or mesalamine), to the colon. Its efficacy in treating mild-to-moderate ulcerative colitis is well-established clinically. This technical guide provides an in-depth review of the preclinical data that form the basis of its pharmacological activity. We detail the key mechanisms of action, including the modulation of critical inflammatory signaling pathways such as NF-κB and arachidonic acid metabolism. Furthermore, this guide summarizes quantitative data from key in vitro and in vivo preclinical models and provides detailed experimental protocols relevant to the study of balsalazide and its active component.

Introduction

Balsalazide is an anti-inflammatory agent used in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis (UC).[1] It is uniquely structured as a prodrug, consisting of 5-aminosalicylic acid (5-ASA) linked via an azo bond to an inert carrier molecule, 4-aminobenzoyl-ß-alanine.[2] This design facilitates targeted drug delivery, as the bond is cleaved by azoreductase enzymes produced by the colonic microbiota, releasing the active 5-ASA directly at the site of inflammation.[2] This localized action minimizes systemic absorption and associated side effects.[3] The therapeutic effects of balsalazide are attributable to the multiple anti-inflammatory properties of 5-ASA. This guide will explore the preclinical evidence supporting its efficacy, focusing on its molecular mechanisms, and performance in experimental models of colitis.

Mechanism of Action: From Prodrug to Active Metabolite

The core mechanism of balsalazide relies on its targeted delivery and subsequent activation in the colon. After oral administration, the balsalazide molecule travels intact through the upper gastrointestinal tract. Upon reaching the colon, bacterial azoreductases sever the azo bond, releasing equimolar amounts of 5-ASA and the carrier molecule.[2] The 4-aminobenzoyl-ß-alanine carrier is largely inert and minimally absorbed.[2] The released 5-ASA then exerts its anti-inflammatory effects locally on the colonic mucosa.

Key Signaling Pathways Modulated by 5-ASA

The anti-inflammatory effects of 5-ASA are multi-faceted, involving the modulation of several key intracellular signaling pathways implicated in the pathogenesis of IBD.

Inhibition of the Nuclear Factor-κB (NF-κB) Pathway

A primary mechanism of 5-ASA is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5] In inflamed intestinal epithelial cells, pro-inflammatory cytokines like TNF-α trigger the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[6] This allows the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription. Preclinical studies have demonstrated that 5-ASA can inhibit TNF-α-stimulated IκBα phosphorylation and degradation, thereby preventing NF-κB activation.[6]

Modulation of Arachidonic Acid Metabolism

In patients with chronic IBD, there is an increased mucosal production of arachidonic acid metabolites, including prostaglandins and leukotrienes, which are potent inflammatory mediators.[2] 5-ASA has been shown to inhibit both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby blocking the synthesis of these pro-inflammatory eicosanoids.[2] This reduction in prostaglandins and leukotrienes contributes significantly to the resolution of inflammation in the colonic mucosa.

Preclinical Efficacy in In Vitro Models

In vitro studies are crucial for elucidating the molecular mechanisms of a drug. The human colorectal carcinoma cell line HCT116 has been used to investigate the effects of balsalazide on NF-κB signaling.

Experimental Protocol: Western Blot Analysis for NF-κB Pathway Proteins

This protocol is a standard method to quantify changes in protein expression and phosphorylation status, providing direct evidence of pathway modulation.[7][8][9]

-

Cell Culture and Lysis: Culture HCT116 or other relevant intestinal epithelial cells to ~80% confluency. Treat cells with balsalazide/5-ASA at desired concentrations for a specified time. Place dishes on ice, wash with ice-cold PBS, and lyse the cells using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation.[10]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard assay, such as the BCA assay, to ensure equal loading.

-

SDS-PAGE: Denature protein samples by boiling in SDS-PAGE sample buffer. Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel and separate the proteins by size via electrophoresis.[9]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]

-

Blocking: Block the membrane with a solution like 5% nonfat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. For phospho-proteins, BSA is often preferred.[7]

-

Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., total p65, phospho-p65, total IκBα, phospho-IκBα) at an appropriate dilution.[11]

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[10]

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels across different treatment groups.

Quantitative Data Summary: In Vitro Effects

Studies combining balsalazide with other agents like Parthenolide (PT) in HCT116 cells have provided quantitative insights, although specific data for balsalazide alone in non-cancer preclinical models is less detailed in the initial search results. The combination studies highlight the drug's role in modulating key inflammatory and apoptotic pathways.

| Parameter | Treatment Group | Observation | Reference |

| NF-κB Nuclear Translocation | Balsalazide + PT | Markedly suppressed nuclear translocation of the p65 subunit. | [12] |

| IκBα Phosphorylation | Balsalazide + PT | Markedly suppressed the phosphorylation of IκBα. | [12] |

| Apoptosis | Balsalazide + PT | Synergistically induced apoptotic cell death. | [12] |

| Caspase Activation | Balsalazide + PT | Significantly decreased the full-length forms of caspase-3 and -8, indicating cleavage and activation. | [12] |

Preclinical Efficacy in In Vivo Models

The dextran sulfate sodium (DSS)-induced colitis model in rodents is the most widely used preclinical model for ulcerative colitis due to its simplicity, reproducibility, and pathological resemblance to the human disease.[13][14]

Experimental Protocol: DSS-Induced Colitis in Mice

This protocol outlines the induction and evaluation of acute colitis, a standard model for testing the efficacy of anti-inflammatory compounds like balsalazide.[13][15]

-

Animal Model: Use male C57BL/6 mice, 6-8 weeks old. Allow mice to acclimate for at least one week before the experiment.[15]

-

Induction of Colitis: Administer 2-5% (w/v) DSS (MW 36-50 kDa) in the drinking water ad libitum for 5-7 consecutive days. The control group receives regular drinking water.[13][14][16]

-

Treatment: Administer balsalazide or its active metabolite 5-ASA orally (e.g., by gavage) daily, starting concurrently with DSS administration or as a pre-treatment. A typical dose for 5-ASA in this model is around 200 mg/kg/day.[17]

-

Monitoring and Endpoints: Monitor the mice daily for:

-

Body Weight: Calculate percentage of initial body weight.[15]

-

Stool Consistency: Score from normal to diarrhea.

-

Rectal Bleeding: Score based on visual observation of blood in feces or at the anus.

-

Disease Activity Index (DAI): A composite score of weight loss, stool consistency, and rectal bleeding.

-

-

Terminal Analysis: At the end of the study (e.g., day 7-8), euthanize the mice and collect tissues for analysis:

-

Colon Length: Measure the length of the colon from the cecum to the anus. Colon shortening is a hallmark of inflammation.[14]

-

Histological Analysis: Fix a segment of the distal colon in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for inflammation severity, crypt damage, and epithelial ulceration.[15]

-

Myeloperoxidase (MPO) Activity: Homogenize a colon tissue sample to measure the activity of MPO, an enzyme abundant in neutrophils. MPO activity serves as a quantitative marker of neutrophil infiltration and inflammation.[18][19]

-

Quantitative Data Summary: In Vivo Efficacy

Studies using the DSS-induced colitis model have demonstrated the efficacy of 5-ASA, the active component of balsalazide. While specific quantitative data for balsalazide itself is limited in the provided search results, the effects of 5-ASA are well-documented and directly applicable.

| Parameter | DSS + Vehicle Group | DSS + 5-ASA Group | Observation | Reference |

| Disease Activity Index (DAI) | Significantly elevated | Significantly reduced | 5-ASA attenuates clinical signs of colitis. | [16] |

| Colon Length | Significantly shortened | Significantly preserved | 5-ASA reduces mucosal inflammation and edema. | [14] |

| Pro-inflammatory Cytokines (Colon) | Significantly increased | Significantly reduced | 5-ASA suppresses the local inflammatory response. | [16] |

| Myeloperoxidase (MPO) Activity | Markedly increased | Significantly decreased | 5-ASA reduces neutrophil infiltration into the colonic tissue. | [19] |

Nonclinical Toxicology

Toxicology studies are essential to establish the safety profile of a drug candidate. Nonclinical studies on balsalazide have shown a favorable safety profile.

| Study Type | Species | Dose | Finding | Reference |

| Acute Oral Toxicity | Mice and Rats | 5 g/kg (single dose) | Non-lethal; no symptoms of acute toxicity observed. | [2] |

| Carcinogenicity (24-month) | Sprague Dawley Rat | Up to 2 g/kg/day (oral) | Not tumorigenic. | [2] |

| Genotoxicity | In vitro / In vivo assays | N/A | Not genotoxic in Ames test, human lymphocyte chromosomal aberration test, or mouse micronucleus test. | [2] |

Conclusion

The preclinical data for this compound provide a strong foundation for its clinical efficacy in ulcerative colitis. As a prodrug, its primary advantage lies in the targeted delivery of 5-ASA to the colon, maximizing local therapeutic action while minimizing systemic exposure. Preclinical evidence robustly demonstrates that the active moiety, 5-ASA, exerts its anti-inflammatory effects by inhibiting key signaling pathways, most notably the NF-κB pathway and the production of arachidonic acid metabolites. Efficacy in the well-established DSS-induced colitis model, demonstrated by improvements in clinical scores, colon length, and inflammatory biomarkers like MPO, validates its therapeutic potential. Supported by a favorable nonclinical safety profile, the preclinical studies on balsalazide confirm its mechanism and effectiveness as a cornerstone therapy for colonic inflammation.

References

- 1. This compound for the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 3. Safety, Efficacy, and Pharmacokinetics of Balsalazide in Pediatric Patients with Mild-to-Moderate Active Ulcerative Colitis: Results of a Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aminosalicylic Acid Inhibits IκB Kinase α Phosphorylation of IκBα in Mouse Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 8. Western Blot Protocol [protocols.io]

- 9. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 10. origene.com [origene.com]

- 11. IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Reducing myeloperoxidase activity decreases inflammation and increases cellular protection in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Balsalazide Disodium in Pharmaceutical Formulations using a Validated High-Performance Liquid Chromatography (HPLC) Method

Introduction

Balsalazide disodium is a prodrug of mesalazine (5-aminosalicylic acid), an anti-inflammatory agent used in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2] It is designed to deliver the active moiety, mesalazine, to the colon where it exerts its therapeutic effect locally.[1][2] Accurate and reliable quantification of this compound in pharmaceutical dosage forms is crucial for quality control and ensuring therapeutic efficacy. This application note presents a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in bulk drug and capsule formulations.

Chemical Structure

This compound is the disodium salt of (E)-5-[[-4-(2-carboxyethyl) aminocarbonyl] phenyl]azo] -2-hydroxybenzoic acid.[3][4]

Principle of the Method

The method utilizes reversed-phase chromatography to separate this compound from potential excipients and degradation products. A C18 column is used as the stationary phase, and a suitable mobile phase allows for the elution and separation of the analyte. The quantification is achieved by UV detection at a wavelength where this compound exhibits significant absorbance. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and robustness.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following chromatographic conditions have been found to be suitable for the analysis of this compound.

| Parameter | Condition |

| HPLC System | Isocratic HPLC system with UV-Vis Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Mixture of Phosphate buffer (KH₂PO₄, pH 4.5), Acetonitrile, and Methanol (50:30:20, v/v/v)[3] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 304 nm[3] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes |

2. Reagent and Standard Preparation

-

Mobile Phase Preparation: Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate (KH₂PO₄) in HPLC grade water and adjust the pH to 4.5 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer, acetonitrile, and methanol in the ratio of 50:30:20 (v/v/v). Degas the mobile phase by sonication for 10-15 minutes before use.[3]

-

Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of mobile phase and make up the volume with the mobile phase. Sonicate for 15 minutes to ensure complete dissolution.[4]

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to obtain concentrations in the desired linearity range (e.g., 90-210 µg/mL).[3]

3. Sample Preparation (Capsule Dosage Form)

-

Weigh and finely powder the contents of not fewer than 20 capsules to get a uniform mixture.

-

Accurately weigh a quantity of the powder equivalent to 750 mg of this compound and transfer it to a suitable volumetric flask.[3]

-

Add a portion of the mobile phase and sonicate for 15-20 minutes to ensure complete extraction of the drug.

-

Make up the volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range of the method.

4. Method Validation Summary

The described HPLC method has been validated for the following parameters:

| Validation Parameter | Results |

| Linearity Range | 90 - 210 µg/mL[3] |

| Correlation Coefficient (r²) | > 0.999[3] |

| Precision (%RSD) | < 2%[3] |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Limit of Detection (LOD) | Typically in the range of 0.01 - 0.1 µg/mL |

| Limit of Quantitation (LOQ) | Typically in the range of 0.05 - 0.3 µg/mL |

| Robustness | The method is robust to small, deliberate variations in chromatographic conditions. |

Data Presentation

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates (N) | > 2000 | > 3000 |

| %RSD of Peak Areas | ≤ 2.0% (for 6 injections) | < 1.0% |

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 90 | (Example Value) |

| 120 | (Example Value) |

| 150 | (Example Value) |

| 180 | (Example Value) |

| 210 | (Example Value) |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | > 0.999 |

Table 3: Precision (Intra-day and Inter-day)

| Concentration (µg/mL) | Intra-day %RSD (n=6) | Inter-day %RSD (n=6) |

| 150 | < 2.0% | < 2.0% |

Table 4: Accuracy (Recovery Studies)

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | (Example Value) | (Example Value) | 98-102% |

| 100% | (Example Value) | (Example Value) | 98-102% |

| 120% | (Example Value) | (Example Value) | 98-102% |

Experimental Workflow

Caption: Experimental workflow for the HPLC quantification of this compound.

This compound Mechanism of Action

Balsalazide itself is a prodrug that passes through the upper gastrointestinal tract intact. In the colon, bacterial azoreductases cleave the diazo bond, releasing the therapeutically active component, mesalazine (5-aminosalicylic acid or 5-ASA), and an inert carrier molecule.[6][7] Mesalazine exerts its anti-inflammatory effects locally on the colonic mucosa. While the exact mechanism of mesalazine is not fully elucidated, it is known to modulate the production of inflammatory mediators, including prostaglandins and leukotrienes, by inhibiting the cyclooxygenase (COX) and lipoxygenase pathways. It is also thought to interfere with the production of pro-inflammatory cytokines.[2]

Caption: Mechanism of action of this compound.

References

- 1. This compound | C17H13N3Na2O6 | CID 135413496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C17H13N3Na2O6 | CID 135413496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmascholars.com [pharmascholars.com]

- 4. ijrpc.com [ijrpc.com]

- 5. GSRS [precision.fda.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

Preparing Balsalazide Disodium Formulations for Preclinical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of Balsalazide Disodium formulations for animal studies, particularly in the context of preclinical research for inflammatory bowel disease (IBD). This document outlines the mechanism of action of this compound, formulation preparation for oral gavage, and protocols for evaluating its efficacy in a chemically-induced colitis model and for assessing its pharmacokinetic profile.

Introduction to this compound

This compound is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), a well-established anti-inflammatory agent for the treatment of ulcerative colitis.[1][2] It consists of 5-ASA linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[3] This bond is designed to remain intact in the upper gastrointestinal tract, minimizing systemic absorption and associated side effects. Upon reaching the colon, bacterial azoreductases cleave the azo bond, releasing the active 5-ASA directly at the site of inflammation.[3][4]

The therapeutic effect of 5-ASA is primarily local on the colonic mucosa.[4] It is believed to modulate inflammatory responses by inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of inflammatory mediators such as prostaglandins and leukotrienes. Furthermore, 5-ASA has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory cascade.

Physicochemical Properties and Formulation Considerations

This compound is an orange to yellow microcrystalline powder that is stable and odorless.[3][4] Its solubility is a key factor in preparing formulations for animal studies.

| Property | Description | Citation |

| Solubility | Freely soluble in water and isotonic saline. Sparingly soluble in methanol and ethanol. Practically insoluble in other organic solvents. | [3][4] |

| Stability | Stable as a solid. Aqueous solutions should be prepared fresh. | [4] |

For oral administration in animal studies, particularly via gavage, a liquid formulation is required. Given its free solubility in water, this compound can be prepared as a simple aqueous solution. For studies requiring higher concentrations or to ensure uniform dosing of a suspension, a vehicle such as methylcellulose can be utilized.

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a 10 mg/mL solution of this compound in purified water. The concentration can be adjusted based on the required dosage and the maximum recommended gavage volume for the animal species.

Materials:

-

This compound powder

-

Purified water (e.g., Milli-Q or equivalent)

-

Sterile conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Calibrated scale

-

Pipettes

Protocol:

-

Calculate the required amount of this compound and water. For example, to prepare 10 mL of a 10 mg/mL solution, you will need 100 mg of this compound and 10 mL of purified water.

-

Weigh the this compound powder accurately using a calibrated scale and place it into a sterile conical tube.

-

Add the calculated volume of purified water to the conical tube containing the powder.

-

Vortex the mixture thoroughly until the this compound is completely dissolved and the solution is clear.

-

Visually inspect the solution for any undissolved particles. If particles are present, continue vortexing.

-

Prepare the formulation fresh on the day of the experiment to ensure stability.

For higher concentrations or suspension formulation (using 0.5% Methylcellulose):

If a higher concentration is required that exceeds the ready solubility in water or if a suspension is preferred, 0.5% methylcellulose can be used as a vehicle.

Protocol for 0.5% Methylcellulose Vehicle:

-

Heat about one-third of the final required volume of purified water to 60-70°C.

-